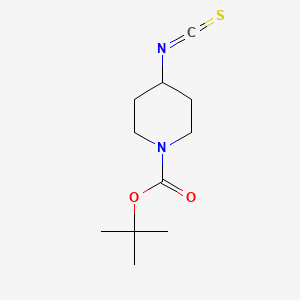

4-异硫氰酸根哌啶-1-羧酸叔丁酯

描述

The compound 4-Isothiocyanatopiperidine-1-carboxylic acid tert-butyl ester is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, which may provide insights into the properties and reactivity of the compound . For instance, the synthesis of tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate derivatives and their subsequent reactions to form hydroxypiperidine carboxylates are detailed, suggesting a potential pathway for the synthesis of related piperidine derivatives . Additionally, the synthesis of isothiocyanate derivatives of tert-butylbicycloorthobenzoate (TBOB) and their biological activity as affinity ligands for GABA-gated chloride channels are described, indicating the relevance of the isothiocyanate group in biological systems .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with specific reagents and conditions. For example, the synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates from their oxo derivatives uses L-selectride in anhydrous tetrahydrofuran, yielding cis isomers in quantitative yield . The Mitsunobu reaction is then employed to obtain the trans isomers, followed by alkaline hydrolysis . In the case of isothiocyanate derivatives of TBOB, a four-step synthesis is described, which includes the use of strong Lewis acids like boron trifluoride etherate to maintain the stability of the isothiocyanate moiety . These methods could potentially be adapted for the synthesis of 4-Isothiocyanatopiperidine-1-carboxylic acid tert-butyl ester.

Molecular Structure Analysis

The molecular structure of compounds plays a crucial role in their reactivity and biological activity. The papers discuss the importance of stereochemistry in the synthesis of piperidine derivatives, as well as the impact of the size and conformation of isothiocyanate derivatives on their efficacy as acylators . Molecular modeling is used to predict the most stable conformations and relate them to biological activity, suggesting that a similar approach could be used to analyze the structure of 4-Isothiocyanatopiperidine-1-carboxylic acid tert-butyl ester .

Chemical Reactions Analysis

The chemical reactivity of the discussed compounds is influenced by their functional groups and stereochemistry. The Mitsunobu reaction, for example, is used to invert the stereochemistry of hydroxypiperidine derivatives . The isothiocyanate group in the TBOB derivatives is shown to be reactive towards acylation of binding sites in biological membranes . These insights into the reactivity of similar compounds can inform the potential chemical reactions of 4-Isothiocyanatopiperidine-1-carboxylic acid tert-butyl ester.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-Isothiocyanatopiperidine-1-carboxylic acid tert-butyl ester are not directly discussed, the properties of related compounds can provide some context. The solubility, stability, and reactivity of the tert-butyl and isothiocyanate groups are important factors that influence the overall properties of the compounds . The potency of the isothiocyanate derivatives as affinity ligands also highlights the importance of these groups in determining biological activity .

科学研究应用

酯的活化和合成

研究表明,可以通过非质子溶剂中含叔胺的二烷基焦碳酸盐来活化羧酸,包括与4-异硫氰酸根哌啶-1-羧酸叔丁酯类似的结构。该方法有助于通过一锅法制备羧酸酐和各种酯,包括N-保护氨基酸,产率良好 (Pozdnev, 2009).

光机械晶体的开发

一项涉及4-氟蒽-9-羧酸叔丁酯(一种与4-异硫氰酸根哌啶-1-羧酸叔丁酯在结构上相关的化合物)的研究揭示了高度支化的光机械微晶的生长。当这些晶体暴露在紫外线下时,可以执行可逆的扫描运动,可能对操纵微观物体有用 (Al‐Kaysi 等人,2017).

合成和抗癌特性

已经对各种酯的合成进行了研究,包括与4-异硫氰酸根哌啶-1-羧酸叔丁酯在结构上类似的羧酸叔丁酯。这些合成的化合物在体外对癌细胞和正常细胞进行筛选时表现出潜在的抗癌特性 (Vorona 等人,2007).

酯化技术

开发了一种使用二环己基碳二亚胺和4-二甲氨基吡啶对羧酸(包括与4-异硫氰酸根哌啶-1-羧酸叔丁酯类似的化合物)进行酯化的方法,突出了生产各种酯的有效方法 (Neises & Steglich, 2003).

安全和危害

The safety and hazards associated with 4-Isothiocyanatopiperidine-1-carboxylic acid tert-butyl ester are represented by the GHS symbols GHS05 and GHS06 . The compound is considered dangerous, with hazard statements H311-H314-H301 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

属性

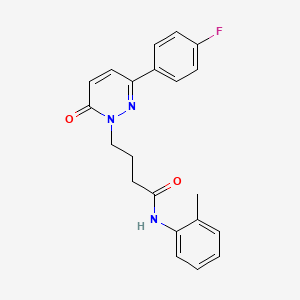

IUPAC Name |

tert-butyl 4-isothiocyanatopiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2S/c1-11(2,3)15-10(14)13-6-4-9(5-7-13)12-8-16/h9H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBTBCHWGKWWZDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N=C=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

496954-55-3 | |

| Record name | tert-butyl 4-isothiocyanatopiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

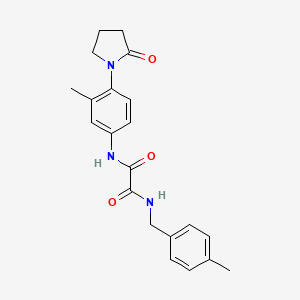

![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2502215.png)

![4-{[2-(Piperazin-1-yl)ethyl]amino}benzoic acid dihydrochloride](/img/structure/B2502217.png)

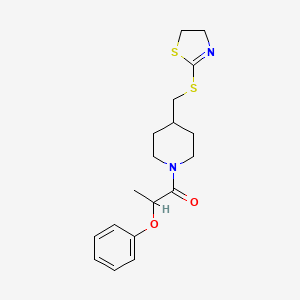

![(3'-methoxy-[1,1'-biphenyl]-4-yl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2502223.png)

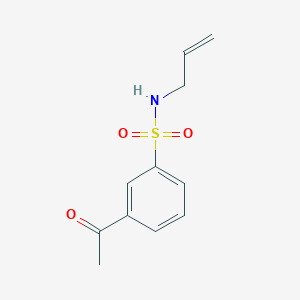

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2502231.png)

![4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2502232.png)

![8-(4-chlorophenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)